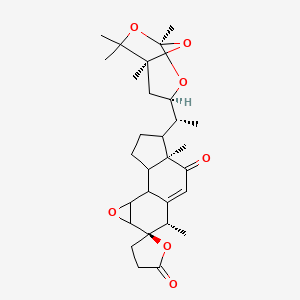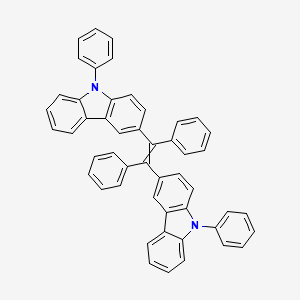
3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-phenyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,2-bis(4-bromophenyl)ethene with 9-phenyl-9H-carbazole-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) has several scientific research applications:
Mécanisme D'action
The mechanism by which 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) exerts its effects is primarily through its photophysical properties. The compound can absorb light and re-emit it, making it useful in applications like bio-imaging and OLEDs. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylethene (TPE): Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane (DPPE): Used in coordination chemistry and catalysis.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Another derivative of diphenylethene with different functional groups.
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a stilbene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and light emission.
Propriétés
Numéro CAS |
132808-93-6 |
|---|---|
Formule moléculaire |
C50H34N2 |
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
3-[1,2-diphenyl-2-(9-phenylcarbazol-3-yl)ethenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H34N2/c1-5-17-35(18-6-1)49(37-29-31-47-43(33-37)41-25-13-15-27-45(41)51(47)39-21-9-3-10-22-39)50(36-19-7-2-8-20-36)38-30-32-48-44(34-38)42-26-14-16-28-46(42)52(48)40-23-11-4-12-24-40/h1-34H |
Clé InChI |
LZRVDASTQVVTBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



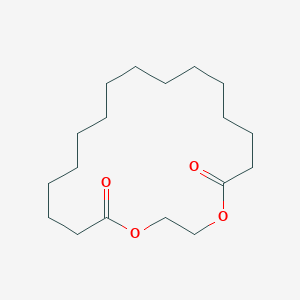
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)



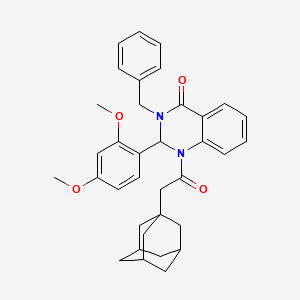
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
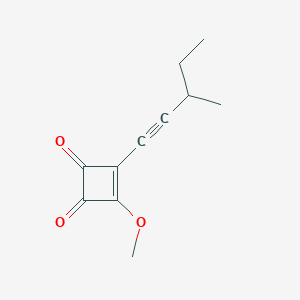
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)



